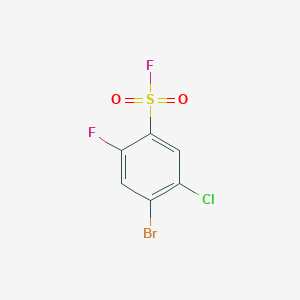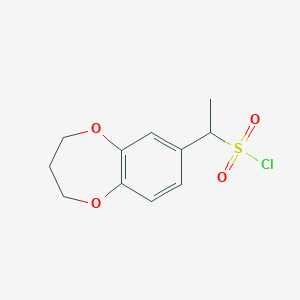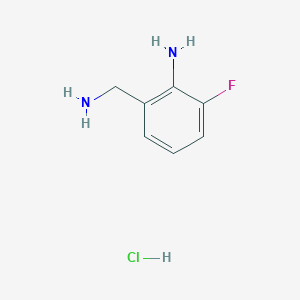![molecular formula C14H22BNO3 B13270586 {4-[2-(Azepan-1-yl)ethoxy]phenyl}boronic acid](/img/structure/B13270586.png)
{4-[2-(Azepan-1-yl)ethoxy]phenyl}boronic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
{4-[2-(Azepan-1-yl)ethoxy]phenyl}boronic acid is an organoboron compound that has garnered interest in various fields of scientific research. This compound is characterized by the presence of a boronic acid group attached to a phenyl ring, which is further substituted with an azepane moiety via an ethoxy linker. The unique structure of this compound makes it a valuable reagent in organic synthesis, particularly in Suzuki-Miyaura coupling reactions.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of {4-[2-(Azepan-1-yl)ethoxy]phenyl}boronic acid typically involves the reaction of 4-bromo-2-(azepan-1-yl)ethoxybenzene with a boronic acid derivative under Suzuki-Miyaura coupling conditions. This reaction is catalyzed by palladium and requires a base such as potassium carbonate in an aqueous or alcoholic solvent. The reaction is carried out under an inert atmosphere, usually nitrogen or argon, at elevated temperatures to ensure complete conversion.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of high-efficiency reactors and continuous flow systems to optimize yield and reduce production time. The use of automated systems ensures precise control over reaction conditions, leading to consistent product quality.
Chemical Reactions Analysis
Types of Reactions
{4-[2-(Azepan-1-yl)ethoxy]phenyl}boronic acid undergoes various chemical reactions, including:
Oxidation: The boronic acid group can be oxidized to form phenol derivatives.
Reduction: Reduction reactions can convert the boronic acid group to a hydroxyl group.
Substitution: The compound can participate in nucleophilic substitution reactions, particularly in the presence of strong nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and sodium periodate.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.
Substitution: Strong nucleophiles like Grignard reagents or organolithium compounds are employed.
Major Products
The major products formed from these reactions include phenol derivatives, alcohols, and substituted aromatic compounds, depending on the specific reaction conditions and reagents used.
Scientific Research Applications
{4-[2-(Azepan-1-yl)ethoxy]phenyl}boronic acid has a wide range of applications in scientific research:
Chemistry: It is used as a reagent in Suzuki-Miyaura coupling reactions to form carbon-carbon bonds, which are crucial in the synthesis of complex organic molecules.
Biology: The compound is used in the development of boron-containing drugs and as a tool for studying enzyme inhibition.
Industry: The compound is used in the production of advanced materials and as a catalyst in various industrial processes.
Mechanism of Action
The mechanism of action of {4-[2-(Azepan-1-yl)ethoxy]phenyl}boronic acid involves its ability to form reversible covalent bonds with diols and other nucleophiles. This property is exploited in Suzuki-Miyaura coupling reactions, where the boronic acid group undergoes transmetalation with palladium, followed by reductive elimination to form the desired product. The compound’s interaction with molecular targets and pathways depends on its specific application, such as enzyme inhibition or drug delivery.
Comparison with Similar Compounds
Similar Compounds
Phenylboronic acid: A simpler boronic acid derivative used in similar coupling reactions.
4-(2-(Piperidin-1-yl)ethoxy)phenylboronic acid: A structurally similar compound with a piperidine moiety instead of azepane.
4-(2-(Morpholin-1-yl)ethoxy)phenylboronic acid: Another similar compound with a morpholine moiety.
Uniqueness
{4-[2-(Azepan-1-yl)ethoxy]phenyl}boronic acid is unique due to the presence of the azepane ring, which imparts distinct steric and electronic properties. This uniqueness makes it a valuable reagent in specific synthetic applications where other boronic acids may not be as effective.
Properties
Molecular Formula |
C14H22BNO3 |
|---|---|
Molecular Weight |
263.14 g/mol |
IUPAC Name |
[4-[2-(azepan-1-yl)ethoxy]phenyl]boronic acid |
InChI |
InChI=1S/C14H22BNO3/c17-15(18)13-5-7-14(8-6-13)19-12-11-16-9-3-1-2-4-10-16/h5-8,17-18H,1-4,9-12H2 |
InChI Key |
JDKVNWMFHCBGSA-UHFFFAOYSA-N |
Canonical SMILES |
B(C1=CC=C(C=C1)OCCN2CCCCCC2)(O)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


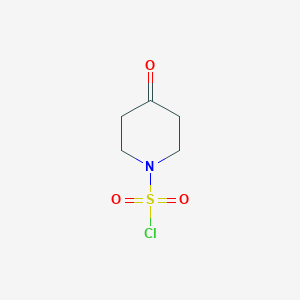
![1-[(3-Bromothiophen-2-yl)methyl]cyclopropane-1-carbaldehyde](/img/structure/B13270535.png)
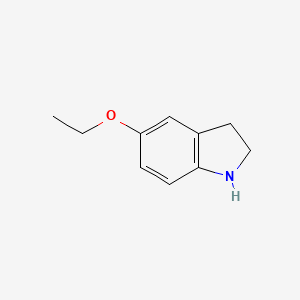
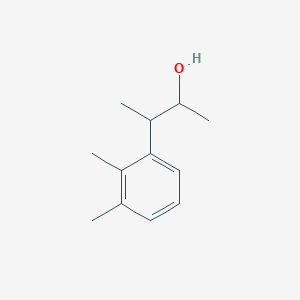
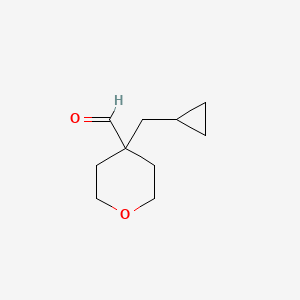
![methyl({[1-methyl-5-(trifluoromethyl)-1H-pyrazol-4-yl]methyl})amine](/img/structure/B13270549.png)
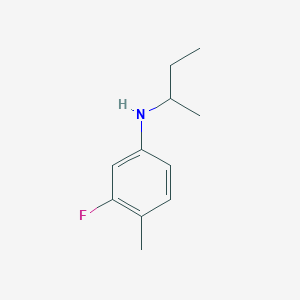
![2-[(Piperidin-2-ylmethyl)sulfanyl]-1,3-benzothiazole](/img/structure/B13270563.png)
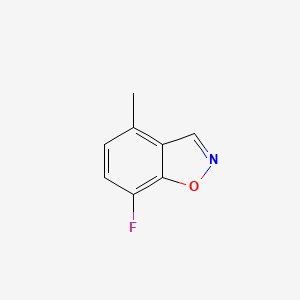
![1-{[(1,3-Thiazol-5-ylmethyl)amino]methyl}cyclohexan-1-ol](/img/structure/B13270565.png)

